(D,L)-4-Amino-2-methyl-butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(D,L)-4-Amino-2-methyl-butanoic acid is a chiral amino acid with two enantiomers, D- and L- forms. It is an important compound in organic chemistry and biochemistry due to its unique structure and properties. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (D,L)-4-Amino-2-methyl-butanoic acid can be achieved through several methods. One common approach involves the biocatalytic stereoinversion of L-amino acids to D-amino acids using a cascade enzymatic route . This method involves the use of L-amino acid deaminase and D-amino acid dehydrogenase to convert L-amino acids into their D-enantiomers. The reaction conditions typically include the use of recombinant Escherichia coli cells expressing the necessary enzymes and a formate dehydrogenase-based NADPH-recycling system to achieve high yields and enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often involves chemical synthesis methods. These methods include the chiral resolution of racemic mixtures or asymmetric synthesis from chiral or prochiral starting materials . Chemical synthesis methods may involve multiple reaction steps, low yields, and difficulties in product extraction, making biocatalytic methods more attractive for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(D,L)-4-Amino-2-methyl-butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation. For example, oxidation reactions may require the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding keto acids, while reduction reactions may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
(D,L)-4-Amino-2-methyl-butanoic acid has numerous scientific research applications across various fields:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of biodegradable polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (D,L)-4-Amino-2-methyl-butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting metabolic processes and cellular functions. For example, it may interact with amino acid dehydrogenases and transaminases, influencing amino acid metabolism and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alanine: A simple amino acid with similar structural features but different stereochemistry.
Valine: Another branched-chain amino acid with a similar carbon backbone but different functional groups.
Leucine: A branched-chain amino acid with a similar structure but different side chain.
Uniqueness
(D,L)-4-Amino-2-methyl-butanoic acid is unique due to its chiral nature and the presence of both D- and L- enantiomers. This duality allows for diverse applications in research and industry, as each enantiomer may exhibit different biological activities and properties .
Eigenschaften
Molekularformel |
C6H13NO2 |
---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
5-amino-1-hydroxy-3-methylpentan-2-one |
InChI |
InChI=1S/C6H13NO2/c1-5(2-3-7)6(9)4-8/h5,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
QEKOPQPVBGVYCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.